

In-Depth Technical Guide to 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1-Diethylcyclopropane*

Cat. No.: *B092845*

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CAS Number: 1003-19-6

This technical guide provides a comprehensive overview of **1,1-diethylcyclopropane**, a saturated hydrocarbon of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, physicochemical properties, synthesis, spectroscopic data, and safety information.

Chemical Identity and Properties

1,1-Diethylcyclopropane, also known as gem-diethylcyclopropane, is a cycloalkane with the chemical formula C₇H₁₄.^[1] Its structure consists of a three-membered cyclopropane ring with two ethyl groups attached to the same carbon atom.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Reference
CAS Number	1003-19-6	[1] [2]
IUPAC Name	1,1-diethylcyclopropane	[3]
Molecular Formula	C ₇ H ₁₄	[1] [2]
Molecular Weight	98.1861 g/mol	[1]
Canonical SMILES	CCC1(CC1)CC	[3]
InChI Key	VIUROAZUCSQPSOK- UHFFFAOYSA-N	[1]

Table 2: Physicochemical Properties

Property	Value	Reference
Boiling Point	87.9 °C at 760 mmHg	[2]
Melting Point	-105.9 °C	[2]
Density	0.774 g/cm ³	[2]
Vapor Pressure	70.4 mmHg at 25 °C	[2]
Refractive Index	1.3915 (estimate)	[2]
logP	2.58660	[2]

Synthesis

The synthesis of **1,1-diethylcyclopropane** can be achieved through a modified Freund reaction, a classic method for forming cyclopropane rings. The general approach involves the intramolecular cyclization of a 1,3-dihalide using a reducing agent, typically zinc.

Experimental Protocol: Synthesis from 1,3-Dibromo-2,2-diethylpropane

A plausible synthetic route to **1,1-diethylcyclopropane** involves the dehalogenation and cyclization of 1,3-dibromo-2,2-diethylpropane. This method is adapted from the general procedures for synthesizing cyclopropanes from 1,3-dihalides.

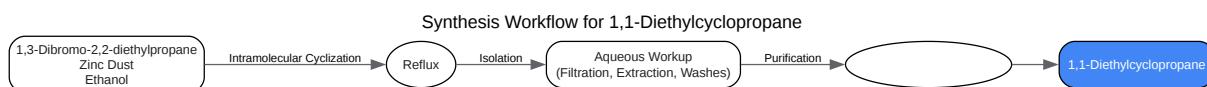
Materials:

- 1,3-dibromo-2,2-diethylpropane
- Zinc dust
- Ethanol (anhydrous)
- Sodium carbonate (anhydrous)
- Diethyl ether (anhydrous)
- Hydrochloric acid (dilute)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Magnesium sulfate (anhydrous)

Procedure:

- A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust and anhydrous ethanol.
- A solution of 1,3-dibromo-2,2-diethylpropane in anhydrous ethanol is added dropwise to the stirred suspension of zinc dust.
- The reaction mixture is heated to reflux with vigorous stirring for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After cooling to room temperature, the excess zinc is filtered off, and the filtrate is diluted with water.

- The aqueous solution is extracted with diethyl ether.
- The combined organic extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.
- The resulting crude **1,1-diethylcyclopropane** is then purified by fractional distillation.



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Synthesis Workflow

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **1,1-diethylcyclopropane**.

- Infrared (IR) Spectroscopy: The IR spectrum of **1,1-diethylcyclopropane** exhibits characteristic C-H stretching vibrations of the cyclopropyl and ethyl groups. The C-H stretching of the cyclopropane ring typically appears at higher wavenumbers (around 3080-3000 cm^{-1}) compared to the ethyl C-H stretches (around 2960-2850 cm^{-1}). The ring deformation vibrations can be observed in the fingerprint region.[4]
- Mass Spectrometry (MS): The electron ionization mass spectrum of **1,1-diethylcyclopropane** shows a molecular ion peak (M^+) at m/z 98, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of ethyl and methyl groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show characteristic signals for the ethyl protons (a quartet and a triplet) and the cyclopropyl protons. The geminal and vicinal

coupling constants of the cyclopropyl protons would be indicative of the three-membered ring structure.

- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the ethyl group carbons.

Safety Information

1,1-Diethylcyclopropane is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: Hazard Identification

Hazard Class	Category
Flammable Liquids	Category 2
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 2A
Specific target organ toxicity — single exposure	Category 3 (Respiratory tract irritation, Narcotic effects)

The safety information is based on general data for flammable hydrocarbons and related cyclopropane derivatives. A specific Safety Data Sheet (SDS) for **1,1-diethylcyclopropane** should be consulted for detailed handling and emergency procedures.

GHS Pictograms:

GHS Hazard Pictograms

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GHS Hazard Pictograms

Hazard Statements:

- H225: Highly flammable liquid and vapor.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H336: May cause drowsiness or dizziness.

Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Drug Development

While **1,1-diethylcyclopropane** itself is not a common pharmaceutical ingredient, the cyclopropane motif is of significant interest in medicinal chemistry. The strained three-membered ring can act as a bioisostere for other chemical groups, influencing the molecule's conformation, metabolic stability, and binding affinity to biological targets. The study of simple cyclopropane derivatives like **1,1-diethylcyclopropane** can provide valuable insights into the fundamental chemical and physical properties of this important structural unit, aiding in the design of more complex and potent drug candidates.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 1,1-Diethylcyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092845#1-1-diethylcyclopropane-cas-number\]](https://www.benchchem.com/product/b092845#1-1-diethylcyclopropane-cas-number)

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